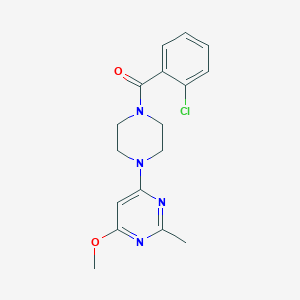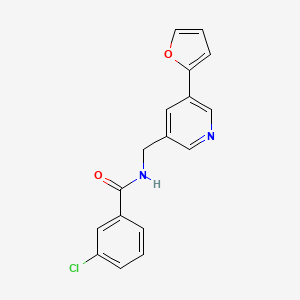![molecular formula C19H16N2O4S B2492300 N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide CAS No. 681157-61-9](/img/structure/B2492300.png)
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related thiazolo[3,2-a]chromeno[4,3-d]pyrimidin-6(7H)-one derivatives has been developed through a one-pot multicomponent condensation process using eco-friendly and reusable 1-butyl-3-methylimidazolium tetrafluoroborate ionic liquid under solvent-free conditions, highlighting the potential pathways for synthesizing similar compounds like N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide (Reddy & Jeong, 2016).
Molecular Structure Analysis
The molecular structure of compounds with similarities to this compound has been characterized through various spectroscopic methods, including NMR and X-ray crystallography. For instance, the crystal structure analysis of related compounds provides insights into the spatial arrangement and confirms the presence of desired functional groups (Chen et al., 2012).
Chemical Reactions and Properties
The chemical reactivity and properties of this compound analogs have been explored through various reactions, including cycloaddition reactions that afford functionalized tetrahydrobenzo[d]chromeno[3′,4′:3,4]pyrrolo[2,1-b]thiazoles with high diastereoselectivity, showcasing the compound's versatile chemical behavior (Jiang et al., 2017).
Physical Properties Analysis
The synthesis and characterization of related compounds have facilitated the understanding of their physical properties. For instance, the synthesis of 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide has contributed to the comprehension of the physical characteristics inherent to chromene-thiazole compounds, aiding in the understanding of this compound's physical properties (Chen, Ye, & Hu, 2012).
Scientific Research Applications
Synthesis and Catalysis
- N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide derivatives are synthesized using eco-friendly catalysts like 1-butyl-3-methylimidazolium tetrafluoroborate under solvent-free conditions, showcasing operational simplicity and non-chromatographic purification procedures (Reddy & Jeong, 2016).
Antimicrobial Applications
- Coumarin thiazole derivatives, such as 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, demonstrate significant antimicrobial activity when incorporated into polymers like polyurethane coatings, enhancing their biological activity against various microorganisms (El‐Wahab et al., 2014).
Antitumor Activity
- Synthesized chromenones bearing benzothiazole moiety, which includes derivatives of this compound, exhibit notable antitumor activities against various cancer cell lines, including lung and colon cancer cells (El-Helw et al., 2019).
Antioxidant Properties
- Derivatives like 3-(4-hydroxy-4H-benzo[4, 5]thiazolo[3, 2-a]pyrimidin-4-yl)-2H-chromen-2-one exhibit high antioxidant activities, with potential applications in various fields such as healthcare and material science (Abd-Almonuim et al., 2020).
Molecular Docking and Anticancer Research
- Docking studies of chromeno[4,3-b]pyridine derivatives, which include this compound, show high activity toward breast cancer cell lines, indicating their potential in anticancer drug development (Ghani et al., 2022).
Future Directions
properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-23-11-7-8-13(15(9-11)24-2)18(22)21-19-20-17-12-5-3-4-6-14(12)25-10-16(17)26-19/h3-9H,10H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZGJIBPEWSDMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2492222.png)

![1,7-Dimethyl-8-(phenylethyl)-3-benzyl-1,3,5-trihydro-4-imidazolino[1,2-h]purin e-2,4-dione](/img/structure/B2492226.png)

![1-(3-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2492229.png)


![1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2492236.png)
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2492237.png)

![N-(6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2492239.png)
